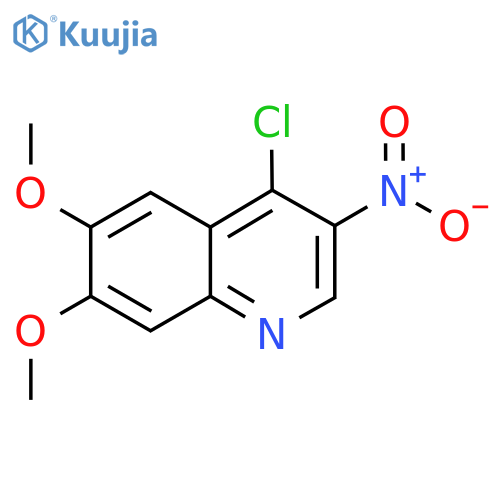Cas no 99011-29-7 (4-Chloro-6,7-dimethoxy-3-nitroquinoline)

99011-29-7 structure
商品名:4-Chloro-6,7-dimethoxy-3-nitroquinoline
CAS番号:99011-29-7
MF:C11H9ClN2O4
メガワット:268.653161764145
MDL:MFCD26401253
CID:2124136
PubChem ID:22646567
4-Chloro-6,7-dimethoxy-3-nitroquinoline 化学的及び物理的性質
名前と識別子
-
- 4-chloro-6,7-dimethoxy-3-nitroquinoline
- FJYMQJYFQAGVFY-UHFFFAOYSA-N
- SCHEMBL246700
- MFCD26401253
- 99011-29-7
- EN300-1693640
- DB-332222
- 4-Chloro-6,7-dimethoxy-3-nitroquinoline
-
- MDL: MFCD26401253
- インチ: 1S/C11H9ClN2O4/c1-17-9-3-6-7(4-10(9)18-2)13-5-8(11(6)12)14(15)16/h3-5H,1-2H3
- InChIKey: FJYMQJYFQAGVFY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CN=C2C=C(C(=CC2=1)OC)OC)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 268.0250845g/mol
- どういたいしつりょう: 268.0250845g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.2
- 疎水性パラメータ計算基準値(XlogP): 2.6
4-Chloro-6,7-dimethoxy-3-nitroquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB542612-1g |
4-Chloro-6,7-dimethoxy-3-nitroquinoline; . |
99011-29-7 | 1g |
€1138.00 | 2025-02-15 | ||
| eNovation Chemicals LLC | Y1256965-250mg |
4-CHLORO-6,7-DIMETHOXY-3-NITROQUINOLINE |
99011-29-7 | 95% | 250mg |
$230 | 2024-06-06 | |
| Alichem | A189008751-25g |
4-Chloro-6,7-dimethoxy-3-nitroquinoline |
99011-29-7 | 95% | 25g |
$2814.00 | 2023-08-31 | |
| Enamine | EN300-1693640-1.0g |
4-chloro-6,7-dimethoxy-3-nitroquinoline |
99011-29-7 | 95% | 1g |
$748.0 | 2023-06-04 | |
| Alichem | A189008751-5g |
4-Chloro-6,7-dimethoxy-3-nitroquinoline |
99011-29-7 | 95% | 5g |
$1290.42 | 2023-08-31 | |
| Enamine | EN300-1693640-0.1g |
4-chloro-6,7-dimethoxy-3-nitroquinoline |
99011-29-7 | 95% | 0.1g |
$259.0 | 2023-09-20 | |
| 1PlusChem | 1P01DXEJ-1g |
4-CHLORO-6,7-DIMETHOXY-3-NITROQUINOLINE |
99011-29-7 | 95% | 1g |
$823.00 | 2024-04-19 | |
| abcr | AB542612-250mg |
4-Chloro-6,7-dimethoxy-3-nitroquinoline; . |
99011-29-7 | 250mg |
€598.00 | 2025-02-15 | ||
| A2B Chem LLC | AX28635-250mg |
4-CHLORO-6,7-DIMETHOXY-3-NITROQUINOLINE |
99011-29-7 | 95% | 250mg |
$422.00 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1256965-250mg |
4-CHLORO-6,7-DIMETHOXY-3-NITROQUINOLINE |
99011-29-7 | 95% | 250mg |
$225 | 2025-02-28 |
4-Chloro-6,7-dimethoxy-3-nitroquinoline 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
99011-29-7 (4-Chloro-6,7-dimethoxy-3-nitroquinoline) 関連製品
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2230780-65-9(IL-17A antagonist 3)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:99011-29-7)4-Chloro-6,7-dimethoxy-3-nitroquinoline

清らかである:99%/99%
はかる:250mg/1g
価格 ($):203.0/545.0